molecular formula C22H21F2N5O2 B2456795 2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide CAS No. 1251673-47-8

2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide

Cat. No.: B2456795
CAS No.: 1251673-47-8
M. Wt: 425.44
InChI Key: HMALLFCMDSGLPW-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C22H21F2N5O2 and its molecular weight is 425.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The process of synthesizing compounds that contain elements of the 1,2,4-triazole ring system, similar to the core structure of the compound , has been extensively studied. For instance, the synthesis of N-aryl-acetamide derivatives involves the condensation of triazole-thiol with chloroacetamide, demonstrating a methodology that could be applicable to synthesizing derivatives of the given compound. These synthesis techniques are crucial for the development of compounds with potential pharmaceutical applications due to their wide range of biological activities, including antibacterial, antifungal, and antituberculosis effects (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Antimicrobial Properties

Research into triazole-based compounds reveals significant antimicrobial properties. For example, a series of triazole derivatives exhibited inhibitory activity against the mushroom tyrosinase, an enzyme involved in melanin synthesis. Among these, specific fluoro-substituted triazole compounds showed enhanced activity, suggesting potential applications in treating conditions related to melanogenesis, such as hyperpigmentation disorders. This highlights the therapeutic promise of fluoro-substituted triazole derivatives in dermatology and cosmetology (Hassan et al., 2022).

Potential Drug Development

The chemical scaffold of triazole and its derivatives, including the one , has been linked to a wide array of pharmacological activities. Studies have demonstrated their use in creating potent inhibitors against various targets, such as enzymes and receptors critical in disease pathways. For instance, triazole compounds have been explored for their enzyme inhibitory activities, which are essential for developing treatments for conditions like Alzheimer's disease, where enzyme regulation can play a therapeutic role. The design and synthesis of these compounds, followed by biological evaluation, form a foundational approach for drug discovery (Brioni et al., 2011).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N5O2/c23-16-3-1-15(2-4-16)13-21(30)25-18-9-11-28(12-10-18)22(31)20-14-29(27-26-20)19-7-5-17(24)6-8-19/h1-8,14,18H,9-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMALLFCMDSGLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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